physicochemical properties of 2,6-Dibromo-4-formylphenyl acetate
physicochemical properties of 2,6-Dibromo-4-formylphenyl acetate
Audience: Researchers, scientists, and drug development professionals.
Foreword
In the landscape of synthetic chemistry and drug discovery, the utility of a molecule is intrinsically linked to a deep understanding of its physicochemical properties and reactivity. This guide serves as a comprehensive technical resource for 2,6-Dibromo-4-formylphenyl acetate, offering not just a compilation of data, but a Senior Application Scientist's perspective on its synthesis, characterization, and potential applications. The methodologies outlined are designed to be robust and reproducible, providing a solid foundation for its use in the laboratory.
Part 1: Core Molecular Profile and Physicochemical Properties
2,6-Dibromo-4-formylphenyl acetate is a polysubstituted aromatic compound with a unique combination of functional groups that make it a versatile building block in organic synthesis. The presence of two bromine atoms, a formyl (aldehyde) group, and a phenyl acetate moiety confers a rich and varied reactivity profile. The bromine atoms can serve as leaving groups in nucleophilic aromatic substitution or participate in various cross-coupling reactions. The aldehyde functionality is a gateway to a vast array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The acetate group can be readily hydrolyzed to the corresponding phenol, providing another point for chemical modification.
A thorough understanding of its physicochemical properties is essential for its effective handling, reaction optimization, and purification.
Table 1: Physicochemical Properties of 2,6-Dibromo-4-formylphenyl Acetate
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₀Br₂O₃ | |
| Molecular Weight | 410.06 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Based on similar structures |
| Melting Point | Not explicitly reported, experimental determination required | |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate, DCM) and poorly soluble in water. | |
| Crystal Structure | Molecules adopt an E conformation about the C=C double bond in a related cinnamoyl derivative. The dihedral angle between the two aromatic rings is 78.0 (7)°. In the crystal, molecules are linked through weak C—H⋯O hydrogen bonds. | [1][2] |
Part 2: Synthesis and Purification: A Practical Workflow
The synthesis of 2,6-Dibromo-4-formylphenyl acetate can be logically achieved from commercially available precursors. A plausible synthetic route involves the bromination of a substituted benzaldehyde followed by esterification.
Proposed Synthetic Workflow
Caption: A potential synthetic route to 2,6-Dibromo-4-formylphenyl acetate.
Detailed Experimental Protocols
Step 1: Bromination of 4-Hydroxybenzaldehyde
This protocol is based on established methods for the bromination of phenolic compounds.
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Reaction Setup: In a fume hood, dissolve 4-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.
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Reagent Addition: Slowly add a solution of bromine in acetic acid to the reaction mixture, maintaining a low temperature with an ice bath.
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Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched with water, and the precipitated product is filtered, washed, and dried. Recrystallization can be employed for further purification.
Step 2: Acetylation of 2,6-Dibromo-4-hydroxybenzaldehyde
This step involves the esterification of the phenolic hydroxyl group.
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Reaction Setup: Dissolve the 2,6-dibromo-4-hydroxybenzaldehyde in a suitable solvent like chloroform.
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Reagent Addition: Add acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
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Reaction Conditions: Stir the reaction at room temperature for a few hours.[1]
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Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with a dilute base solution (e.g., 5% NaOH) and then with water.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization.[1]
Part 3: Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.
Characterization Workflow
Caption: A comprehensive workflow for the characterization of 2,6-Dibromo-4-formylphenyl acetate.
Expected Analytical Data
Table 2: Predicted Spectroscopic and Chromatographic Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons, aldehyde proton, and acetate methyl protons should be observable with distinct chemical shifts. For example, in similar structures, aldehyde protons appear around 9-10 ppm.[3] |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the aldehyde and ester, aromatic carbons, and the acetate methyl carbon are expected. Carbonyl signals typically appear downfield (>160 ppm).[3][4] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a dibrominated species. |
| HPLC | A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions. |
Detailed Characterization Protocols
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NMR Spectroscopy: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.[5]
-
Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an appropriate ionization technique (e.g., ESI or EI).
-
HPLC: Develop a suitable method, likely using a reverse-phase column with a mobile phase gradient of water and acetonitrile or methanol.
Part 4: Reactivity Profile and Synthetic Applications
The reactivity of 2,6-Dibromo-4-formylphenyl acetate is governed by its three key functional groups, making it a valuable intermediate in multi-step syntheses.
Key Reaction Pathways
Caption: Major reaction pathways available to 2,6-Dibromo-4-formylphenyl acetate.
The aldehyde can be used to build complex side chains, while the bromine atoms allow for the introduction of various aryl or alkyl groups through well-established cross-coupling methodologies. Hydrolysis of the acetate reveals a phenol, which can undergo a different set of reactions, such as etherification or conversion to a triflate for further coupling.
Part 5: Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of the researcher and the integrity of the compound.
Safety and Handling Guidelines
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Use this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7][8][9]
-
Contact Avoidance: Avoid contact with skin and eyes.[6][9] In case of contact, rinse thoroughly with water.[6]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6][9]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[6]
Storage Recommendations
-
Container: Keep the container tightly closed when not in use.[8][9]
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and hot surfaces.[7][8][9]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[6]
Disposal
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6][7]
References
- Suresh Kumar, C., et al. (2012). 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2873.
- Fisher Scientific. (2025).
- ChemScene. (n.d.).
- The Perfumers Apprentice. (2025).
- TCI Chemicals. (2025).
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Cole-Parmer. (2005).
- University of Southampton. (n.d.). Supplemental Chemical Synthesis.
- The Royal Society of Chemistry. (n.d.).
- PubMed. (2012).
- The Royal Society of Chemistry. (n.d.).
- Biological Magnetic Resonance Bank. (n.d.). BMRB Entry 4426.
- ACG Publications. (n.d.).
- Khanra, R., et al. (2020). Reactivity of 2-formylphenylacetate 9a in the presence of 2-aminobenzylamine 17. Organic & Biomolecular Chemistry, 18(43), 8829-8838.
- Chemsrc. (2025). 2,6-dibromo-4-phenyl-phenol | CAS#:4400-05-9.
- Supporting Information. (n.d.).
- Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA).
- U.S. Environmental Protection Agency. (2025).
- Agarwal, J. M. (2017). Synthesis and biocidal screening of Bromo-Substituted 4-biphenyl acetamides derivatives. International Journal of Scientific Research and Management, 5(8).
- TCI Chemicals. (n.d.).
Sources
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